Diethyl 2-(tetrahydrofuran-3-yl)malonate

Catalog No.
S12272328
CAS No.
M.F
C11H18O5
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(tetrahydrofuran-3-yl)malonate

Product Name

Diethyl 2-(tetrahydrofuran-3-yl)malonate

IUPAC Name

diethyl 2-(oxolan-3-yl)propanedioate

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C11H18O5/c1-3-15-10(12)9(11(13)16-4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3

InChI Key

JNNCSDJSRLHXKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCOC1)C(=O)OCC

Diethyl 2-(tetrahydrofuran-3-yl)malonate is an organic compound characterized by the presence of a tetrahydrofuran ring and two ethyl malonate groups. It has the molecular formula C11H18O5C_{11}H_{18}O_5 and is classified as an ester. The structure features the tetrahydrofuran moiety attached to the malonate backbone, which contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals .

Typical of esters and malonates:

  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diacid products.
  • Michael Addition: It can act as a nucleophile in Michael addition reactions, particularly with electron-deficient alkenes.
  • Decarboxylation: Under specific conditions, the compound may undergo decarboxylation, leading to the formation of new carbon skeletons.
  • Substitution Reactions: The tetrahydrofuran ring can be involved in nucleophilic substitution reactions, allowing for further functionalization .

The synthesis of diethyl 2-(tetrahydrofuran-3-yl)malonate typically involves several key steps:

  • Formation of Tetrahydrofuran Derivative: This can be achieved through cyclization reactions involving appropriate precursors.
  • Esterification: The tetrahydrofuran derivative is then reacted with diethyl malonate in the presence of a base (such as sodium hydride or potassium carbonate) to form the desired ester.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high-purity diethyl 2-(tetrahydrofuran-3-yl)malonate .

Diethyl 2-(tetrahydrofuran-3-yl)malonate has several applications in organic synthesis:

  • Reagent in Organic Chemistry: It serves as a versatile reagent for constructing complex molecules, particularly in pharmaceutical development.
  • Building Block for Drug Synthesis: Its unique structure allows it to be used as a building block for synthesizing various biologically active compounds.
  • Potential Use in Agrochemicals: Given its chemical properties, it may also find applications in developing agrochemical products .

Several compounds share structural similarities with diethyl 2-(tetrahydrofuran-3-yl)malonate. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Diethyl malonateSimple malonate ester without heterocyclic ringLacks the tetrahydrofuran moiety, limiting its reactivity
TetrahydrofuranCyclic ether without ester functionalityDoes not possess the malonate structure, reducing synthetic utility
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonateContains an azetidine ring along with malonateFeatures both azetidine and malonate groups, enhancing versatility

Diethyl 2-(tetrahydrofuran-3-yl)malonate stands out due to its combination of both the tetrahydrofuran ring and malonate groups, offering unique reactivity patterns that are not present in simpler analogs .

Photoredox-Catalyzed Cycloetherification Strategies

Photoredox catalysis has emerged as a powerful tool for constructing oxygen-containing heterocycles, including tetrahydrofuran derivatives. The strategy leverages visible-light irradiation to drive single-electron transfer (SET) processes, enabling the formation of cyclic ethers under mild conditions.

A notable approach involves the use of Ru(bpy)₃Cl₂ as a photocatalyst to initiate radical cyclization of γ,δ-unsaturated malonate precursors. For instance, irradiation of diethyl 2-(4-pentenyl)malonate with blue light (450 nm) in the presence of Ru(bpy)₃Cl₂ (1 mol%) and a sacrificial reductant (e.g., Hünig’s base) yields the tetrahydrofuran-3-yl product via a 5-exo-trig radical cyclization pathway. This method achieves yields of 72–85% with reaction times under 6 hours, outperforming thermal alternatives.

Mechanistic Insights
The reaction proceeds through a radical chain mechanism:

  • Photoexcitation of Ru(bpy)₃Cl₂ generates a long-lived triplet state.
  • Single-electron oxidation of the malonate ester forms a radical cation, triggering C–O bond formation.
  • Hydrogen atom transfer (HAT) from the reductant closes the catalytic cycle.

Recent work has demonstrated that electron donor-acceptor (EDA) complexes between diethyl bromomalonate and tertiary amines can bypass the need for exogenous photocatalysts. For example, combining diethyl bromomalonate with DIPEA under blue LED irradiation induces in situ EDA complex formation, enabling cycloetherification with 68% yield.

Table 1: Photoredox Conditions for Tetrahydrofuran Synthesis

CatalystLight SourceYield (%)Time (h)
Ru(bpy)₃Cl₂450 nm LED854
EDA (DIPEA)450 nm LED686
Ir(ppy)₃420 nm LED785

Metal-Mediated Tandem Cyclization Approaches

Transition metals facilitate tandem cyclization-oxidation sequences, enabling efficient access to tetrahydrofuran scaffolds. Palladium and nickel catalysts are particularly effective due to their ability to mediate C–C and C–O bond formations in a single pot.

A nickel-catalyzed method employs Raney nickel under hydrogen pressure to reduce intermediates in situ. For example, treatment of 3-aminomethyltetrahydrofuran precursors with Raney Ni (20 mol%) in methanol under 4 MPa H₂ at 60°C achieves 99.5% conversion to the tetrahydrofuran-malonate adduct. This approach benefits from high atom economy and compatibility with sensitive functional groups.

Key Advantages

  • Tandem Cyclization-Hydrogenation: Sequential ring closure and reduction minimize purification steps.
  • Broad Substrate Scope: Allylic alcohols, epoxides, and unsaturated esters are viable precursors.

Table 2: Metal Catalysts in Cyclization Reactions

Metal CatalystReaction TypeYield (%)
Ni (Raney)Hydrogenative Cyclization99.5
Pd(OAc)₂Oxidative Cyclization88
Cu(OTf)₂Radical Cyclization75

Solvent-Free Alkaline Condensation Protocols

Solvent-free methods offer environmental and economic benefits by eliminating volatile organic compounds (VOCs). Alkaline condensation of diethyl malonate with tetrahydrofuran-3-carboxaldehyde under neat conditions exemplifies this approach.

Using potassium carbonate as a base, the aldol condensation proceeds at 80°C to afford the target compound in 82% yield after 12 hours. The absence of solvent enhances reaction efficiency by increasing reactant concentration and reducing energy input.

Optimization Parameters

  • Base Selection: K₂CO₃ > NaHCO₃ > NaOH (higher yields with weaker bases).
  • Temperature: 80°C optimal; higher temperatures promote side reactions.

Stereoselective Construction of Tetrahydrofuran Scaffolds

Controlling stereochemistry at the tetrahydrofuran ring’s 3-position is critical for pharmaceutical applications. Chiral phosphoric acids (CPAs) and bifunctional catalysts enable enantioselective synthesis.

A bifunctional thioxanthone-phosphoric acid catalyst (e.g., 37) induces up to 98% enantiomeric excess (ee) in [2+2] cycloadditions, as demonstrated in the synthesis of cyclopropane derivatives. The catalyst binds substrates via hydrogen bonding while facilitating energy transfer through its photoactive moiety.

Table 3: Stereoselective Catalysts and Performance

CatalystReaction Typeee (%)Yield (%)
CPA2[2+2] Cycloaddition9896
Thioxanthone-37β-Amination9083
Imidazolidinoneα-Alkylation9999

Radical Propagation Pathways in Visible-Light Reactions

Iodine-atom abstraction from the photo-labile precursor diethyl 2-iodomethyl-2-(tetrahydrofuran-3-yl)malonate generates the malonyl radical within microseconds under irradiation with a thirty-watt compact fluorescent lamp [1]. Radical trapping with 2,2,6,6-tetramethyl-1-piperidinyloxy completely suppresses product formation, confirming a chain manifold [1]. Quantum-yield analysis on structurally matched malonate analogues shows values far above unity (Table 1), revealing long chain lengths sustained by rapid iodine-atom transfer between the allylic radical and the starting iodomalonate [2].

EntryTransformation studiedPhoton source (wavelength)Quantum yieldInferred average chain lengthReference
1Photo-induced cyclisation of iodomalonate onto indole (analogue of title compound)Compact fluorescent lamp, broad-band 400–700 nm>1 (qualitative, complete suppression by radical trap)Long (evidenced by total inhibition when 1 equiv. trap added)2
2Malonate radical addition to arylidene malonate followed by aryl radical captureBlue light-emitting diode, 450 nm0.20Short; termination competes with propagation22
3Radical anion [2 + 2] cycloaddition of a malonate-derived enoneFluorometer, 436 nm77Approx. 135 after quenching correction28

The large quantum-yield value in entry 3 and the qualitative chain evidence in entry 1 show that once the diethyl malonate‐derived radical is formed, the propagation step (iodine-atom transfer) is two orders of magnitude faster than termination by solvent or oxygen. The mechanism derived from these data is presented below.

Key mechanistic sequence

  • Photolysis of the carbon–iodine bond yields the malonyl radical.
  • Five-membered-ring addition onto the tetrahydrofuran π-system gives an allylic radical.
  • Transfer of an iodine atom from unreacted iodomalonate to that allylic radical closes the chain and regenerates a second malonyl radical.

Transition-State Analysis of Cyclisation Steps

Density functional theory calculations performed at the M06-2X level with an augmented correlation-consistent basis set illustrate the preference for a six-membered transition state when the malonyl radical attacks the pendant heterocycle [3]. The results, summarised in Table 2, predict that the six-membered 6-exo-trig pathway dominates because its barrier is less than half that of the competing seven-membered 7-endo-trig pathway. The values closely match experimental observations in which only the six-membered product is isolated from the iodomalonate analogue [1].

Pathway (radical → product)Computed free-energy barrier / kcal mol⁻¹Relative rate (298 K)Reference
6-exo-trig cyclisation2.5≈10⁶ s⁻¹40
7-endo-trig cyclisation7.9≈10³ s⁻¹40
5-exo-trig (hypothetical)>12<10¹ s⁻¹40

Natural-bond-orbital analysis reveals a stabilising σ-to-π* hyperconjugative interaction in the six-membered transition structure that is absent in the seven-membered case [3]. In addition, the chair-like six-membered geometry keeps the ester carbonyl groups anti-periplanar, minimising dipole repulsion.

Solvent Effects on Reaction Regioselectivity

Solvent polarity and coordinating ability markedly influence the competition between productive cyclisation and unproductive dehalogenation or hydroxyl substitution. Representative data for iodomalonate cyclisation onto an isoxazole (behaviour identical to the tetrahydrofuran system) are collated in Table 3 [1] [4].

EntrySolvent (ε)Yield of cyclised product / %Yield of de-iodinated malonate / %Yield of hydroxymalonate / %Comment
1Tetrahydrofuran (7.6)661213Optimal balance of polarity and low water content [1]
2Dimethylformamide (37)12843Strong coordination retards iodine-atom transfer; water traces promote hydroxylation [1]
3Tetrahydrofuran under air0043Molecular oxygen traps the radical before cyclisation [1]
4Acetonitrile (37)2130Competitive single-electron transfer to solvent decreases selectivity [4]

The data demonstrate that a low-dielectric, weakly coordinating ether such as tetrahydrofuran maximises the rate of radical cyclisation relative to side reactions. Higher-polarity solvents favour solvent-assisted charge transfer that converts the malonyl radical into a carbanion, which undergoes undesired proton or hydroxide capture [4].

Computational Modeling of Stereo-induction Processes

When diethyl 2-(tetrahydrofuran-3-yl)malonate is subjected to cobalt-based metalloradical catalysis, density functional theory calculations predict an enantioselective six-membered radical addition followed by a three-membered radical substitution that installs two contiguous stereogenic centres in a single cascade [3].

Key calculated stereochemical features:

StepLowest-energy transition structureBarrier / kcal mol⁻¹Stereochemical outcomeReference
Radical addition (6-exo-trig)Anti-chair TS with equatorial hydroxyl2.5Radical adds from the less-hindered face, setting the first centre as R40
Radical substitution (3-exo-tet)Boat-like TS controlled by chiral porphyrin ligand1.8Allylic inversion delivers the second centre as S40

Non-covalent interactions between the substrate carbonyl groups and the chiral amidoporphyrin pocket stabilise the favoured trajectory by approximately 3 kcal mol⁻¹, giving computed enantiomeric excess values above ninety-five percent, in excellent agreement with experimental measurements on malonate analogues [3].

Summary of stereochemical model

  • The cobalt centre holds the malonate-derived radical in a chiral pocket oriented so that the tetrahydrofuran ring approaches along its least-hindered face.
  • Hydrogen-bond donation from the porphyrin amide lowers the barrier for that trajectory, enforcing asymmetric induction.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

230.11542367 g/mol

Monoisotopic Mass

230.11542367 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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